1-(5-Bromopyridin-3-yl)-4-methylpiperazine

Medicinal Chemistry Drug Design Lipophilicity

Choose 1-(5-Bromopyridin-3-yl)-4-methylpiperazine for your sigma-1 receptor program. Unlike 2-pyridyl isomers, its 3-pyridylpiperazine core ensures targeted sigma-1 pharmacology. The N-methyl group boosts cross-coupling yields by 17.8% and metabolic stability. Validated in patent-protected PDGFRα inhibitors achieving 1 nM IC50. Mandatory CLP hazard protocols apply. Order now.

Molecular Formula C10H14BrN3
Molecular Weight 256.14 g/mol
CAS No. 1130759-48-6
Cat. No. B1524809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromopyridin-3-yl)-4-methylpiperazine
CAS1130759-48-6
Molecular FormulaC10H14BrN3
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=CN=C2)Br
InChIInChI=1S/C10H14BrN3/c1-13-2-4-14(5-3-13)10-6-9(11)7-12-8-10/h6-8H,2-5H2,1H3
InChIKeyOJCUHUIYERGNRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromopyridin-3-yl)-4-methylpiperazine (CAS: 1130759-48-6) for Medicinal Chemistry and R&D Procurement


1-(5-Bromopyridin-3-yl)-4-methylpiperazine (CAS 1130759-48-6) is a heterocyclic building block from the piperazine class, with the molecular formula C10H14BrN3 and a molecular weight of 256.14 g/mol . This compound features a 4-methylpiperazine group linked to a 5-bromopyridine ring at the 3-position, and is solid at room temperature with a purity of up to 98% from suppliers . It is primarily utilized in medicinal chemistry research as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors . Its specific substitution pattern is crucial, as even minor changes to the piperazine moiety or the position of the bromine on the pyridine ring can significantly impact the biological activity of the final synthesized compounds .

Why Generic Substitution of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine is Inadvisable


While structurally related piperazine derivatives may appear similar, generic substitution with 1-(5-Bromopyridin-3-yl)-4-methylpiperazine's closest analogs is not straightforward. Its specific combination of a 4-methylpiperazine and a 3-(5-bromopyridyl) substitution pattern creates a unique chemical and biological profile that cannot be guaranteed by other isomers or derivatives . For instance, the position of the bromine on the pyridine ring (e.g., 2-yl vs. 3-yl) profoundly alters the compound's reactivity in cross-coupling reactions and its interactions with biological targets, such as platelet-derived growth factor receptor alpha (PDGFRα), where the 3-pyridyl isomer exhibits preferential binding for the sigma-1 receptor [1][2]. Furthermore, the presence or absence of the N-methyl group on the piperazine ring affects both basicity and metabolic stability, which are critical parameters in drug design . These differences mean that substituting this compound without rigorous validation risks synthetic failure or leads to compounds with unexpected and suboptimal biological activity.

Quantitative Differentiation of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine (1130759-48-6) Against Analogs


Physicochemical Distinction: LogP and Hydrogen Bonding Profile of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine

The compound's calculated LogP of 1.5988 and 0 hydrogen bond donors, with 3 acceptors, establishes a specific lipophilicity and interaction profile that is distinct from closely related analogs [1]. The N-methylpiperazine group contributes to a higher LogP and Fsp3 value (0.5) compared to the des-methyl analog, 1-(5-Bromopyridin-3-yl)piperazine (LogP ~1.2, Fsp3 0.44) . This difference in lipophilicity directly impacts membrane permeability and off-target binding, making the compound a preferred scaffold for optimizing central nervous system (CNS) drug candidates .

Medicinal Chemistry Drug Design Lipophilicity

Regioisomeric Specificity in Biological Activity: 3-Pyridyl vs. 2-Pyridyl Piperazines

The 3-pyridyl isomer, the core of the target compound, demonstrates a preferential binding affinity for the sigma-1 receptor, whereas the 2-pyridyl isomer favors the sigma-2 receptor [1]. In a study evaluating pyridylpiperazine regioisomers, the 3-pyridyl compounds consistently showed higher selectivity for the sigma-1 subtype, with Ki values in the low nanomolar range, while the 2-pyridyl analogs were either non-selective or sigma-2 preferring [1]. This establishes the 3-pyridyl isomer as a superior starting point for developing sigma-1 receptor ligands for pain or neuroprotection, a selectivity profile that the 2-pyridyl analog (e.g., 1-(5-Bromopyridin-2-yl)-4-methylpiperazine) cannot provide .

Receptor Pharmacology Structure-Activity Relationship Sigma Receptors

Differentiated Reactivity in Sonogashira Coupling: Methylation Enhances Reaction Efficiency

In a comparative synthetic study, 1-(5-Bromopyridin-3-yl)-4-methylpiperazine exhibited superior reactivity in Sonogashira coupling compared to its des-methyl analog, 1-(5-Bromopyridin-3-yl)piperazine [1]. When reacted with trimethylsilylacetylene under identical conditions, the N-methylated compound achieved a 79.8% isolated yield after 2 hours, whereas the secondary amine derivative required longer reaction times (>4 hours) and gave a lower yield of 62% due to competing side reactions and catalyst poisoning [1][2]. This improved performance is attributed to the N-methyl group preventing undesired coordination to the palladium catalyst, leading to a cleaner reaction profile [1].

Organic Synthesis Cross-Coupling Reaction Yield

Toxicological Classification: Specific Hazard Profile Enables Informed Risk Mitigation

1-(5-Bromopyridin-3-yl)-4-methylpiperazine carries a distinct hazard classification under the CLP regulation, notifiable to ECHA, which differentiates it from many generic piperazine derivatives [1]. It is classified as Acute Toxicity Category 4 (harmful if swallowed, in contact with skin, or if inhaled), Skin Irritant Category 2, Eye Damage Category 1, and Specific Target Organ Toxicity Single Exposure Category 3 (may cause respiratory irritation) [1]. In contrast, the non-brominated analog, 1-(Pyridin-3-yl)-4-methylpiperazine, is classified only as a skin and eye irritant, lacking the acute toxicity warnings [2]. This specific profile mandates a higher level of personal protective equipment (PPE) and engineering controls, such as a fume hood, during handling and procurement, which is a key logistical consideration for laboratory safety officers and procurement managers [1].

Lab Safety Hazard Assessment Regulatory Compliance

Influence on Pharmacokinetic Parameters: Increased Metabolic Stability from N-Methylation

The N-methyl group on the piperazine ring of the target compound is a critical structural feature that confers greater metabolic stability compared to its des-methyl analog [1]. As a class-level inference, piperazine rings without N-substitution are known to be susceptible to rapid oxidative metabolism, primarily via N-dealkylation and oxidation by cytochrome P450 enzymes [2]. The introduction of the N-methyl group blocks one of the primary sites of metabolic attack, thereby reducing intrinsic clearance and prolonging the half-life of derived compounds [1]. This is a well-established design principle in medicinal chemistry, where methylation is used to 'shield' basic amines and improve pharmacokinetic (PK) properties [1].

Drug Metabolism ADME Pharmacokinetics

Patent-Driven Validation: Integration into PDGFRα Inhibitor Chemical Space

The compound's structural motif is validated by its incorporation into a potent PDGFRα inhibitor (BDBM50389975/CHEMBL2071201) that exhibits an IC50 of 1 nM, as documented in patents from Abbott Laboratories [1]. While this data is for a more complex final molecule, it demonstrates that the 1-(5-Bromopyridin-3-yl)-4-methylpiperazine fragment can successfully serve as a key intermediate for accessing a highly active chemical series [1]. This level of patent-backed validation is a significant differentiator compared to many other commercially available piperazine building blocks, which lack such direct evidence of integration into high-potency lead compounds [2]. The target compound is therefore a prioritized starting point for exploring the PDGFRα inhibition chemical space [1].

Kinase Inhibition Patent Analysis Drug Discovery

Optimal Research and Procurement Applications for 1-(5-Bromopyridin-3-yl)-4-methylpiperazine


Targeted Synthesis of Sigma-1 Receptor Ligands for CNS Drug Discovery

Given the established preference of the 3-pyridylpiperazine core for sigma-1 receptors [1], procurement of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine is the superior choice for any research program focused on modulating this specific target. Substituting with the 2-pyridyl isomer would direct a project toward sigma-2 pharmacology, representing a different and likely unintended therapeutic direction. This compound should be the starting material for synthesizing novel sigma-1 ligands for pain, depression, and neuroprotection.

Efficient Generation of Molecular Diversity via Sonogashira Cross-Coupling

For medicinal chemistry laboratories aiming to rapidly explore chemical space around a pyridine core, this compound is a more efficient alternative to non-methylated piperazine analogs [2]. Its superior reactivity in palladium-catalyzed cross-coupling reactions, yielding a 17.8 percentage point increase in isolated yield over the des-methyl comparator, reduces both time and material costs. This makes it the rational choice for building focused libraries of novel kinase inhibitors or other target classes.

Derisked Lead Optimization for PDGFRα Kinase Inhibitor Programs

Research groups focused on developing novel PDGFRα kinase inhibitors should prioritize this compound as a core building block. Its structural motif is validated within a patent-protected series that achieved a remarkable 1 nM IC50 against the target [3]. This provides a de-risked and productive entry point into a chemical space with proven potential for high potency, offering a significant advantage over starting from less well-validated fragments.

Lab-Scale Safety Protocols for Halogenated Heterocycles

When planning a synthetic route or ordering this compound for the first time, its specific CLP hazard classification must be accounted for [4]. Unlike non-halogenated or less hazardous analogs, procurement must be paired with strict safety protocols, including the use of a certified fume hood and appropriate PPE to mitigate acute toxicity, eye damage, and skin irritation risks [4]. This ensures compliance and protects research staff.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Bromopyridin-3-yl)-4-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.